molecular formula C17H20FN3O B2653434 N-{2-[ethyl(2-methylphenyl)amino]ethyl}-2-fluoropyridine-4-carboxamide CAS No. 1281086-38-1

N-{2-[ethyl(2-methylphenyl)amino]ethyl}-2-fluoropyridine-4-carboxamide

Cat. No.: B2653434
CAS No.: 1281086-38-1
M. Wt: 301.365
InChI Key: OKHIEEWRZKAHMS-UHFFFAOYSA-N
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Description

N-{2-[ethyl(2-methylphenyl)amino]ethyl}-2-fluoropyridine-4-carboxamide is a synthetic organic compound that belongs to the class of fluoropyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[ethyl(2-methylphenyl)amino]ethyl}-2-fluoropyridine-4-carboxamide typically involves a multi-step process. One common method involves the reaction of 2-fluoropyridine-4-carboxylic acid with 2-[ethyl(2-methylphenyl)amino]ethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

N-{2-[ethyl(2-methylphenyl)amino]ethyl}-2-fluoropyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{2-[ethyl(2-methylphenyl)amino]ethyl}-2-fluoropyridine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2-[ethyl(2-methylphenyl)amino]ethyl}-2-fluoropyridine-4-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[ethyl(2-methylphenyl)amino]ethyl}-2-chloropyridine-4-carboxamide
  • N-{2-[ethyl(2-methylphenyl)amino]ethyl}-2-bromopyridine-4-carboxamide
  • N-{2-[ethyl(2-methylphenyl)amino]ethyl}-2-iodopyridine-4-carboxamide

Uniqueness

N-{2-[ethyl(2-methylphenyl)amino]ethyl}-2-fluoropyridine-4-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

N-[2-(N-ethyl-2-methylanilino)ethyl]-2-fluoropyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O/c1-3-21(15-7-5-4-6-13(15)2)11-10-20-17(22)14-8-9-19-16(18)12-14/h4-9,12H,3,10-11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHIEEWRZKAHMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCNC(=O)C1=CC(=NC=C1)F)C2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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